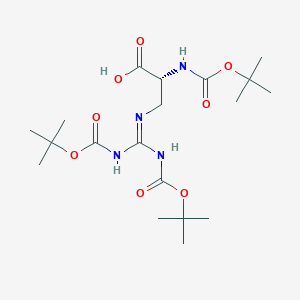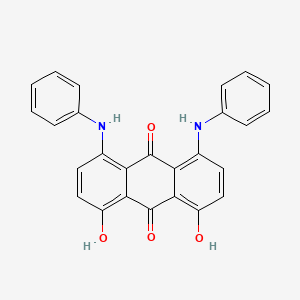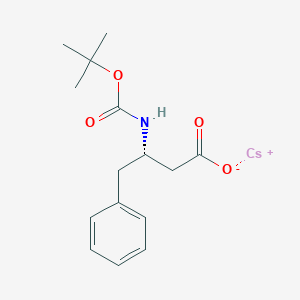
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is a chemical compound that features a cesium ion complexed with a tert-butoxycarbonyl (Boc) protected amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or potassium carbonate. The protected amino acid is then reacted with cesium carbonate to form the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.
Oxidation and Reduction: The phenyl group can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: The compound can be used in coupling reactions to form new C-C, C-N, C-O, and C-S bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Potassium tert-butoxide (KOtBu): Used for various coupling reactions.
Major Products Formed
Free Amino Acid: Formed after deprotection of the Boc group.
Coupled Products: Formed through coupling reactions involving the phenyl group and other reactants.
Wissenschaftliche Forschungsanwendungen
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group and the phenyl group The cesium ion may also play a role in stabilizing the compound and facilitating certain reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cesium(S)-3-amino-4-phenylbutanoate: Similar structure but without the Boc protection.
Potassium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate: Similar structure but with potassium instead of cesium.
Uniqueness
Cesium(S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoate is unique due to the presence of the cesium ion, which can influence the compound’s reactivity and stability. The Boc protection also provides a versatile functional group for further chemical modifications .
Eigenschaften
Molekularformel |
C15H20CsNO4 |
|---|---|
Molekulargewicht |
411.23 g/mol |
IUPAC-Name |
cesium;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C15H21NO4.Cs/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);/q;+1/p-1/t12-;/m0./s1 |
InChI-Schlüssel |
CDALTTNBOFULQY-YDALLXLXSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)[O-].[Cs+] |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)[O-].[Cs+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

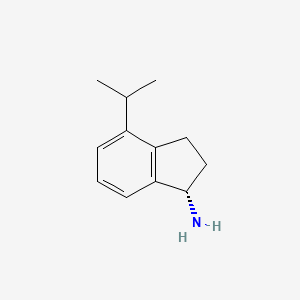
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
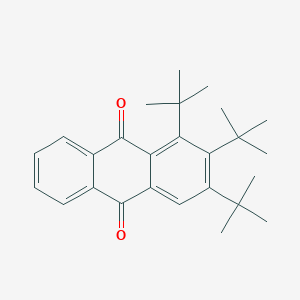
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)


![5H-benzo[b]pyrido[3,2-e][1,4]oxazine](/img/structure/B13136654.png)

![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
